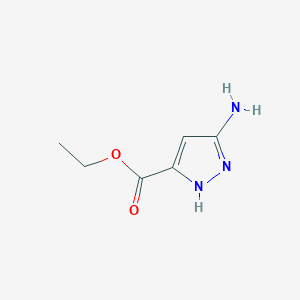

2-Amino-6,7-dimethylpteridin-4-ol

Übersicht

Beschreibung

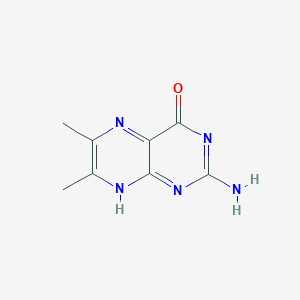

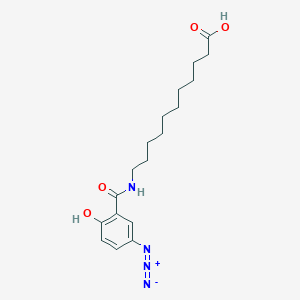

6,7-Dimethylpterin is a heterocyclic compound belonging to the pteridine family. It has the molecular formula C8H9N5O and a molecular weight of 191.19 g/mol . This compound is characterized by the presence of two methyl groups at the 6 and 7 positions on the pterin ring. Pterins, including 6,7-Dimethylpterin, play significant roles in various biological processes and are found in a wide range of organisms .

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen: 6,7-Dimethylpterin kann durch verschiedene Methoden synthetisiert werden. Eine übliche Syntheseroute beinhaltet die Reaktion von 2,4,5-Triamino-6-hydroxypyrimidin mit Aceton in Gegenwart eines sauren Katalysators. Die Reaktion verläuft über Cyclisierungs- und Methylierungsschritte, um 6,7-Dimethylpterin zu ergeben .

Industrielle Produktionsmethoden: Die industrielle Produktion von 6,7-Dimethylpterin umfasst typischerweise die großtechnische Synthese unter Verwendung optimierter Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess kann Reinigungsschritte wie Umkristallisation oder Chromatographie umfassen, um das gewünschte Produkt zu erhalten .

Analyse Chemischer Reaktionen

Reaktionstypen: 6,7-Dimethylpterin durchläuft verschiedene chemische Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen.

Häufige Reagenzien und Bedingungen:

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen 6,7-Dimethylpterin-4-on, 6,7-Dimethyl-7,8-dihydropterin und verschiedene substituierte Derivate .

Wissenschaftliche Forschungsanwendungen

6,7-Dimethylpterin hat eine Vielzahl von Anwendungen in der wissenschaftlichen Forschung:

5. Wirkmechanismus

Der Wirkmechanismus von 6,7-Dimethylpterin beinhaltet seine Interaktion mit verschiedenen molekularen Zielstrukturen und Signalwegen. Es kann als Kofaktor oder Inhibitor in enzymatischen Reaktionen wirken und Stoffwechselwege beeinflussen. Zum Beispiel kann es Dihydropteridin-Reduktase hemmen, ein Enzym, das an der Regeneration von Tetrahydrobiopterin beteiligt ist, einem Kofaktor für aromatische Aminosäurehydroxylasen . Diese Hemmung kann die Synthese von Neurotransmittern wie Dopamin und Serotonin beeinflussen .

Ähnliche Verbindungen:

6-Methylpterin: Ähnlich in der Struktur, jedoch mit nur einer Methylgruppe an Position 6.

7-Methylpterin: Ähnlich in der Struktur, jedoch mit nur einer Methylgruppe an Position 7.

Einzigartigkeit: 6,7-Dimethylpterin ist einzigartig aufgrund des Vorhandenseins von zwei Methylgruppen, die seine chemische Reaktivität und biologische Aktivität beeinflussen können. Die doppelte Methylierung kann seine Stabilität erhöhen und seine Interaktion mit Enzymen und anderen Biomolekülen im Vergleich zu seinen monomethylierten Gegenstücken verändern .

Wirkmechanismus

The mechanism of action of 6,7-Dimethylpterin involves its interaction with various molecular targets and pathways. It can act as a cofactor or inhibitor in enzymatic reactions, influencing metabolic pathways. For example, it can inhibit dihydropteridine reductase, an enzyme involved in the regeneration of tetrahydrobiopterin, a cofactor for aromatic amino acid hydroxylases . This inhibition can affect the synthesis of neurotransmitters such as dopamine and serotonin .

Vergleich Mit ähnlichen Verbindungen

6-Methylpterin: Similar in structure but with only one methyl group at the 6 position.

7-Methylpterin: Similar in structure but with only one methyl group at the 7 position.

Uniqueness: 6,7-Dimethylpterin is unique due to the presence of two methyl groups, which can influence its chemical reactivity and biological activity. The dual methylation can enhance its stability and alter its interaction with enzymes and other biomolecules compared to its mono-methylated counterparts .

Eigenschaften

IUPAC Name |

2-amino-6,7-dimethyl-3H-pteridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N5O/c1-3-4(2)11-6-5(10-3)7(14)13-8(9)12-6/h1-2H3,(H3,9,11,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKWZUPPXTCQQJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C2C(=N1)C(=O)NC(=N2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10209986 | |

| Record name | 2-Amino-6,7-dimethylpteridin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10209986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

611-55-2 | |

| Record name | 6,7-Dimethylpterin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=611-55-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6,7-Dimethylpterin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000611552 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6,7-Dimethylpterin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31671 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-6,7-dimethylpteridin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10209986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-6,7-dimethylpteridin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.338 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6,7-DIMETHYLPTERIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MU3OYY5QRP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 2-amino-6,7-dimethyl-4-hydroxypteridine in the context of DNA interactions?

A1: 2-Amino-6,7-dimethyl-4-hydroxypteridine demonstrates selective binding to guanine bases (G) opposite abasic (AP) sites in DNA duplexes. [, ] This selectivity is attributed to its enhanced binding affinity compared to its non-methylated counterpart, 2-amino-4-hydroxypteridine (pterin). [, ] This property makes it a potential candidate for applications in DNA probing and analysis techniques.

Q2: How does the methylation of pteridine derivatives influence their binding affinity and selectivity for nucleobases?

A2: Studies show that methylation significantly impacts the binding properties of pteridine derivatives. For instance, 2-amino-6,7-dimethyl-4-hydroxypteridine exhibits enhanced binding affinity for guanine compared to its non-methylated form. [, ] Similarly, 6,7-dimethylpteridine-2,4(1H,3H)-dione (diMe lumazine) shows increased binding affinity for adenine compared to its parent compound, lumazine. [] These observations suggest that methylation can contribute to stronger interactions with specific nucleobases, likely through enhanced hydrophobic interactions and altered stacking capabilities within the DNA groove.

Q3: Can 2-amino-6,7-dimethyl-4-hydroxypteridine be utilized for practical applications in genetic analysis?

A3: Research suggests that 2-amino-6,7-dimethyl-4-hydroxypteridine, due to its selective binding to guanine opposite AP sites, holds potential for applications in single nucleotide polymorphism (SNP) genotyping. [] When combined with a blue fluorescent ligand, this compound successfully enabled simultaneous G>T genotyping in PCR-amplified products. [] This highlights its potential utility in developing efficient and sensitive genetic analysis tools.

Q4: What is the role of 2-amino-6,7-dimethyl-4-hydroxypteridine in the biosynthesis of riboflavin?

A4: Research indicates that a precursor of 2-amino-6,7-dimethyl-4-hydroxypteridine, specifically 6-hydroxy-2,4,5-triaminopyrimidine, is produced and excreted by rib7 mutants of Saccharomyces cerevisiae. [] This compound is believed to be an intermediate in the riboflavin biosynthesis pathway. The conversion of 6-hydroxy-2,4,5-triaminopyrimidine to 2-amino-6,7-dimethyl-4-hydroxypteridine through reaction with diacetyl provides insights into the possible biosynthetic route of riboflavin in this organism. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

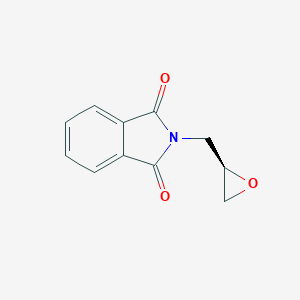

![(8S,9R,10S,13S,14S,16R,17S)-9-Fluoro-16,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthrene-3,11-dione](/img/structure/B116679.png)

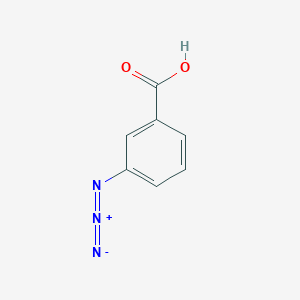

![4-[(1E)-3-OXO-3-PHENYLPROP-1-EN-1-YL]BENZONITRILE](/img/structure/B116712.png)

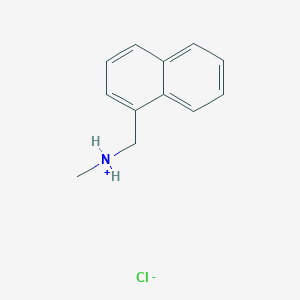

![4-methyl-4H-pyrrolo[3,2-b]pyridine](/img/structure/B116722.png)